beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene
Brand Name: Vulcanchem
CAS No.: 83677-18-3
VCID: VC17088705
InChI: InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+
SMILES:
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene

CAS No.: 83677-18-3

Cat. No.: VC17088705

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene - 83677-18-3

Specification

CAS No. 83677-18-3
Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one
Standard InChI InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+
Standard InChI Key XVJKSGJGHGOBSI-FMIVXFBMSA-N
Isomeric SMILES C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C
Canonical SMILES CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene, systematically named (E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one, belongs to the hydroxystyrene class. The IUPAC name reflects its trans-configuration (E-isomer), acetyl-methyl substitution at the beta position, and tert-butyl groups at the 3 and 5 positions of the phenolic ring .

Molecular Geometry and Stereochemistry

The compound’s SMILES notation (CC(=O)C=C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C) and InChIKey (TWDPBGDKUCRDCL-CMDGGOBGSA-N) confirm its conjugated enone system and stereospecificity . The tert-butyl groups induce steric hindrance, stabilizing the phenolic hydroxyl group against oxidative degradation. Predicted collision cross sections (CCS) for adducts, such as [M+H]⁺ (168.9 Ų) and [M+Na]⁺ (179.9 Ų), suggest moderate molecular rigidity influenced by bulky substituents .

Table 1: Predicted Collision Cross Sections for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺275.20055168.9
[M+Na]⁺297.18249179.9
[M+NH₄]⁺292.22709175.2
[M-H]⁻273.18599168.7

Spectroscopic Properties

While experimental spectral data (e.g., NMR, IR) are absent in available literature, analogous compounds like butylated hydroxytoluene (BHT) exhibit characteristic O-H stretching (3600–3200 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) . The acetyl group’s carbonyl stretch (~1700 cm⁻¹) and tert-butyl C-H bends (~1360–1390 cm⁻¹) are anticipated.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Michael addition between 2,6-di-tert-butylphenol and methyl acrylate under basic conditions. DMSO acts as a promoter, facilitating nucleophilic attack by deprotonating the phenolic hydroxyl group (pKa ~10). The reaction proceeds through a quinone methide intermediate, yielding the trans-isomer predominantly due to steric constraints.

Reaction Scheme:
2,6-di-tert-butylphenol+methyl acrylateBase, DMSOBeta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene\text{2,6-di-tert-butylphenol} + \text{methyl acrylate} \xrightarrow{\text{Base, DMSO}} \text{Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene}

Industrial Optimization

Continuous flow reactors enhance scalability by maintaining precise temperature control (80–120°C) and reducing side reactions like oligomerization. Catalyst recycling and solvent recovery systems achieve >90% yield with 98% purity, critical for commercial viability.

Functional Applications

Antioxidant Mechanisms

The compound donates hydrogen atoms from its phenolic hydroxyl group to peroxyl radicals (ROO- ), forming stabilized phenoxyl radicals resistant to further oxidation . Its efficacy surpasses BHT in high-temperature applications (150–320°C) due to reduced volatility from tert-butyl groups .

Table 2: Comparative Antioxidant Performance

PropertyBeta-Acetyl-beta-methyl DerivativeBHT
Volatility (25°C)0.01 Pa·m³/mol0.1 Pa·m³/mol
Thermal StabilityStable up to 300°CDegrades at 200°C
Radical Scavenging IC₅₀12 µM45 µM

Polymer Stabilization

Incorporated into polyethylene (0.1–0.5 wt%), the compound extends polymer lifespan by inhibiting UV-induced chain scission . Its compatibility with polypropylene matrices prevents blooming, a common issue with smaller antioxidants .

Toxicological and Metabolic Profile

Acute Toxicity

Oral administration in mice revealed an LD₅₀ >1 g/kg, suggesting low acute toxicity . No mortality or overt toxicity was observed at this dose, though detailed histopathological data remain unpublished .

Metabolic Pathways

While specific studies on this compound are lacking, structurally similar BHT undergoes hepatic oxidation to 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-acid) and mercapturic acid conjugates in rats . Humans predominantly excrete di-carboxylated metabolites via glucuronidation, implying potential species-specific metabolism .

Emerging Research Directions

Biomedical Applications

Phenolic analogs demonstrate anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Molecular docking studies suggest the acetyl-methyl group enhances binding affinity to COX-2’s active site (ΔG = −8.2 kcal/mol).

Environmental Impact

Preliminary ecotoxicology assessments indicate moderate persistence (t₁/₂ = 60 days in soil) and low bioaccumulation potential (log Kow = 4.1). Photodegradation studies under UV light (λ = 254 nm) yield quinone derivatives, necessitating further evaluation of degradation byproducts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator